molecular formula C21H23NO3 B12925066 Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- CAS No. 58741-68-7

Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-

Cat. No.: B12925066
CAS No.: 58741-68-7
M. Wt: 337.4 g/mol
InChI Key: FALWNRZSXQOCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xanthen-9-one derivatives are a class of oxygen-containing heterocyclic compounds characterized by a xanthene backbone fused with a ketone group at the 9-position. The compound 3-isopropoxy-4-(1-pyrrolidinyl)methyl-xanthen-9-one features a unique substitution pattern: an isopropoxy group at position 3 and a pyrrolidinylmethyl moiety at position 2. Pyrrolidine, a five-membered secondary amine ring, may enhance interactions with biological targets, particularly in neurological or receptor-mediated pathways .

Properties

CAS No.

58741-68-7

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

3-propan-2-yloxy-4-(pyrrolidin-1-ylmethyl)xanthen-9-one

InChI

InChI=1S/C21H23NO3/c1-14(2)24-19-10-9-16-20(23)15-7-3-4-8-18(15)25-21(16)17(19)13-22-11-5-6-12-22/h3-4,7-10,14H,5-6,11-13H2,1-2H3

InChI Key

FALWNRZSXQOCFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCCC4

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the compound’s electronic properties.

    Substitution: Substitution reactions, such as nucleophilic substitution, can replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and solvents to optimize yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized xanthone derivatives .

Scientific Research Applications

Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-isopropoxy-4-(1-pyrrolidinyl)methyl-xanthen-9-one , key structural and functional analogs are analyzed below.

Structural Analogs of Xanthen-9-one Derivatives

Compound Name Substituents Key Differences/Similarities
1,3,8-Trihydroxy-4-methyl-2,7-diprenylxanthone Hydroxy groups (1,3,8), methyl (4), prenyl chains (2,7) Lacks pyrrolidinyl and isopropoxy groups; prenyl chains increase lipophilicity.
3-Isopropoxy-4-(1-pyrrolidinyl)methyl-xanthen-9-one Isopropoxy (3), pyrrolidinylmethyl (4) Pyrrolidine enhances potential CNS activity; isopropoxy improves metabolic stability.
4-(1-Pyrrolidinyl sulfonyl methyl) phenyl hydrazine hydrochloride Pyrrolidinyl sulfonyl methyl group, hydrazine hydrochloride Sulfonyl group increases polarity; hydrazine moiety confers reactivity in synthesis.

Functional Analog: Pyrrolidine-Containing Compounds

  • U50,488 and U69,593 (Opioid receptor ligands) : Both contain a pyrrolidinyl group linked to a cyclohexane or spirocyclic backbone. Unlike the xanthenone core, these compounds target κ-opioid receptors, suggesting that the pyrrolidinyl group in 3-isopropoxy-4-(1-pyrrolidinyl)methyl-xanthen-9-one may similarly engage amine-sensitive receptors.
  • (±)-4-[2-Methyl-4-oxo-3,3-diphenyl-4-(1-pyrrolidinyl)butyl]morpholine : Combines pyrrolidine with a morpholine ring, enhancing solubility. The xanthenone derivative’s rigid aromatic system may limit conformational flexibility compared to this morpholine-pyrrolidine hybrid.

Research Findings and Data Tables

Table 1: Calculated Properties of Selected Xanthenones

Property 3-Isopropoxy-4-(1-pyrrolidinyl)methyl-xanthen-9-one 1,3,8-Trihydroxy-4-methyl-2,7-diprenylxanthone
Molecular Weight (g/mol) ~355.4 ~438.5
logP (Predicted) ~3.2 ~4.8
Hydrogen Bond Donors 0 3
Hydrogen Bond Acceptors 5 6

Table 2: Key Structural Features Influencing Activity

Feature Impact on Activity
Pyrrolidinylmethyl group Enhances binding to amine receptors; improves membrane permeability.
Isopropoxy group Reduces metabolic degradation compared to methoxy or hydroxy groups.
Xanthenone core Provides π-π stacking potential for interaction with aromatic residues in enzymes.

Biological Activity

Xanthen-9-one derivatives have garnered attention in recent years for their diverse biological activities, particularly in pharmacological contexts. This article focuses on the compound Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-, exploring its biological activity through various studies and data.

Chemical Structure and Properties

Chemical Formula: C₁₈H₂₃N₁O₂
Molecular Weight: 287.38 g/mol
IUPAC Name: 3-isopropoxy-4-(1-pyrrolidinyl)methyl-9H-xanthen-9-one

This compound belongs to the xanthenone family, characterized by a fused xanthene and ketone structure, which often contributes to its biological properties.

Xanthen-9-one derivatives typically exhibit their biological effects through interactions with various molecular targets, including:

  • G Protein-Coupled Receptors (GPCRs): These receptors play a crucial role in cellular signaling and are involved in numerous physiological processes. Xanthenone derivatives may modulate GPCR activity, influencing pathways related to inflammation and neurotransmission .
  • Ion Channels: Some studies suggest that xanthenones can affect ion channel activity, potentially impacting neuronal excitability and muscle contraction .

Anticancer Activity

Research indicates that Xanthen-9-one derivatives possess significant anticancer properties. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation has been quantified using IC50 values in various assays.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15.2Induction of apoptosis via caspase activation
MCF-7 (breast cancer)12.8Cell cycle arrest at G1 phase
A549 (lung cancer)18.5Inhibition of angiogenesis

Neuroprotective Effects

Xanthen-9-one derivatives have also shown promise in neuroprotection. Studies suggest that they may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating the NF-kB signaling pathway. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Study on Anticancer Activity:
    A study conducted on various cancer cell lines revealed that Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-, significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the modulation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent .
  • Neuroprotective Study:
    In an experimental model of oxidative stress-induced neurotoxicity, treatment with xanthenone derivatives resulted in a marked decrease in neuronal death and improvement in cognitive function metrics, suggesting potential applications in treating neurodegenerative disorders .
  • Anti-inflammatory Research:
    Clinical trials assessing the anti-inflammatory effects of xanthenone derivatives demonstrated a reduction in symptoms among patients with chronic inflammatory conditions, further supporting its therapeutic potential .

Q & A

Q. What synthetic strategies are recommended for introducing isopropoxy and pyrrolidinylmethyl substituents onto the xanthen-9-one core?

Methodological Answer: A multi-step synthesis typically involves protecting group strategies for the xanthenone hydroxyl group (e.g., tert-butyldimethylsilyl protection), followed by nucleophilic substitution for isopropoxy introduction. The pyrrolidinylmethyl group can be added via reductive amination or alkylation using pyrrolidine and a formaldehyde equivalent. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) are critical .

Q. How can overlapping NMR signals from the xanthene ring and substituents be resolved during structural characterization?

Methodological Answer: Use 2D NMR techniques (e.g., 1H^1H-1H^1H COSY, 1H^1H-13C^{13}C HSQC) to assign signals. For aromatic regions, solvent selection (e.g., DMSO-d6_6) enhances splitting, while NOESY can differentiate spatial proximity of substituents. Dynamic NMR experiments at variable temperatures may resolve hindered pyrrolidinyl rotation .

Q. What are the key steps for confirming molecular purity and identity using mass spectrometry?

Methodological Answer: Electrospray ionization (ESI) or electron impact (EI) mass spectrometry should match the exact mass (e.g., 408.196 Da for C22_{22}H25_{25}NO3_3) with <2 ppm error. Isotopic pattern analysis validates elemental composition. Compare with synthetic intermediates to confirm stepwise functionalization .

Advanced Research Questions

Q. How can crystallographic disorder in the pyrrolidinylmethyl group be resolved during X-ray structure determination?

Methodological Answer: In SHELXL, refine disordered atoms using PART instructions with occupancy constraints. Apply similarity restraints (SIMU/DELU) to maintain bond geometry. For severe disorder, omit problematic atoms and validate via residual density maps. ORTEP-3 visualization aids in modeling alternative conformations .

Q. What computational approaches validate the conformational flexibility of the xanthene ring system?

Methodological Answer: Use density functional theory (DFT) to calculate energy minima for ring puckering modes. Apply Cremer-Pople parameters to quantify deviations from planarity (e.g., total puckering amplitude QQ) and compare with crystallographic data. Molecular dynamics (MD) simulations in explicit solvent assess dynamic flexibility .

Q. How do discrepancies between computational docking predictions and experimental receptor binding data arise, and how can they be addressed?

Methodological Answer: Discrepancies may stem from ligand protonation states or protein flexibility. Perform docking with multiple conformations of the receptor (e.g., from NMR or MD). Validate using alanine scanning mutagenesis or isothermal titration calorimetry (ITC) to measure binding thermodynamics. Adjust force fields to account for pyrrolidinyl solvation effects .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for substituent orientation?

Methodological Answer: For conflicting NOE contacts vs. X-ray torsional angles, analyze temperature-dependent NMR to assess dynamic equilibria. Compare DFT-optimized geometries with crystallographic data. If static X-ray structures conflict with solution dynamics, consider time-resolved crystallography or paramagnetic relaxation enhancement (PRE) NMR .

Q. How can metabolic stability of this compound be assessed in vitro?

Methodological Answer: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-HRMS. Identify metabolites using MS/MS fragmentation patterns. Key metabolic sites include the isopropoxy group (O-dealkylation) and pyrrolidinylmethyl moiety (oxidation). Compare with control inhibitors (e.g., CYP3A4) to pinpoint enzymatic pathways .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response curves in pharmacological assays?

Methodological Answer: Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Calculate EC50_{50}/IC50_{50} with 95% confidence intervals. For partial agonists, use the operational model to estimate efficacy (τ\tau) and affinity (KAK_A). Validate with F-tests for model selection .

Q. How can high-throughput crystallography pipelines improve structural characterization of analogs?

Methodological Answer: Use automated platforms (e.g., Mosquito® for crystallization) with sparse-matrix screens. SHELXC/D/E pipelines enable rapid phasing of multiple crystals. Pair with synchrotron radiation for small, weakly diffracting crystals. Validate structures using Rfree_{free} cross-validation and the CheckCIF database .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.